Magnesium aspartate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

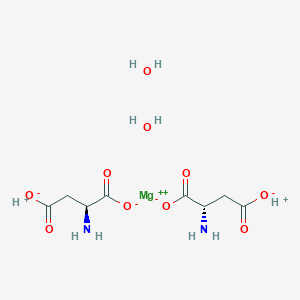

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXHZXYTCHQPJ-PXYKVGKMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16MgN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215533-00-9 | |

| Record name | Magnesium aspartate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNESIUM ASPARTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Protocol for Magnesium L-Aspartate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and quality control of magnesium L-aspartate dihydrate (C₈H₁₂MgN₂O₈·2H₂O). This document outlines detailed experimental protocols derived from established methods, presents key quantitative data in a structured format, and includes graphical representations of the synthesis workflow for enhanced clarity.

Introduction

Magnesium L-aspartate dihydrate is the magnesium salt of the naturally occurring amino acid, L-aspartic acid. It serves as a highly bioavailable source of magnesium, a crucial mineral for numerous physiological functions. This compound is a white or almost white crystalline powder or colorless crystals, freely soluble in water.[1] Its applications span pharmaceuticals, dietary supplements, and cosmetics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of magnesium L-aspartate dihydrate is essential for its synthesis, handling, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O | [2] |

| Molecular Weight | 324.53 g/mol | [2] |

| CAS Number | 2068-80-6 | [2][3][4] |

| Appearance | White crystalline powder or colorless crystals | [1][2][3] |

| Solubility | Freely soluble in water | [1] |

| pH (2.5% solution) | 6.0 - 8.0 | [2][5] |

| Specific Optical Rotation | +20.5° to +23.0° | [1][2][5] |

| Water Content | 10.0% - 14.0% | [1][2][5] |

Synthesis of Magnesium L-Aspartate Dihydrate

The synthesis of magnesium L-aspartate dihydrate typically involves the reaction of L-aspartic acid with a magnesium source, such as magnesium oxide, magnesium hydroxide, or magnesium carbonate, in an aqueous solution. The dihydrate is then crystallized from the solution.

General Reaction Scheme

The fundamental reaction can be represented as:

2 C₄H₇NO₄ + Mg(OH)₂ → C₈H₁₂MgN₂O₈ + 2 H₂O

L-Aspartic Acid + Magnesium Hydroxide → Magnesium L-Aspartate + Water

Experimental Protocol: Aqueous Synthesis Method

This protocol is based on methods described in various patents and publications.[6][7][8]

Materials:

-

L-Aspartic Acid

-

Magnesium Oxide (or Magnesium Hydroxide / Magnesium Carbonate)

-

Purified Water

-

Ethanol (for precipitation)

-

Hydrochloric Acid or L-Aspartic Acid (for pH adjustment)

Equipment:

-

Glass reactor with overhead stirrer and temperature control

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction:

-

Charge the reactor with a specific volume of purified water.

-

With stirring, add the magnesium source (e.g., magnesium oxide) to the water.

-

Slowly add L-aspartic acid to the suspension in a 2:1 molar ratio of L-aspartic acid to magnesium.

-

Heat the reaction mixture to 70-80°C and maintain for 2-3 hours.[7]

-

-

pH Adjustment:

-

Filtration and Concentration:

-

Filter the reaction mixture to remove any unreacted starting materials or insoluble impurities.

-

Concentrate the filtrate using a rotary evaporator until the solution becomes supersaturated.[7]

-

-

Crystallization and Isolation:

-

Cool the supersaturated solution to induce crystallization.

-

Alternatively, the concentrated aqueous solution can be added to a water-miscible organic solvent, such as ethanol, to precipitate the product.[6]

-

Collect the precipitated crystals by filtration.

-

-

Drying:

Synthesis Workflow Diagram

References

- 1. drugfuture.com [drugfuture.com]

- 2. Magnesium L-Aspartate Dihydrate [sorachim.com]

- 3. Magnesium L-Aspartate Dihydrate And Magnesium DL-aspartate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Magnesium L-aspartate | 2068-80-6 [chemicalbook.com]

- 5. Magnesium Aspartate Dihydrate BP Grade Manufacturers [anmol.org]

- 6. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]

- 7. CN102875402B - Method for preparing magnesium L-aspartate - Google Patents [patents.google.com]

- 8. CN104262187A - Method for solid-phase synthesis of magnesium aspartate at room temperature - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Magnesium Aspartate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and theoretical framework for the crystal structure analysis of magnesium aspartate dihydrate. While a definitive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates and structural parameters of this compound is not available in the reviewed scientific literature and crystallographic databases, this document outlines the established experimental protocols and analytical approaches required for such a determination. The information herein is compiled from general best practices in small-molecule crystallography and studies of related hydrated metal-amino acid complexes.

Introduction

This compound, a salt of the essential mineral magnesium and the amino acid L-aspartic acid, is utilized in pharmaceutical and nutraceutical applications.[1][2] Its chemical formula is C₈H₁₂MgN₂O₈·2H₂O with a molecular weight of 324.53 g/mol .[3][4] A thorough understanding of its three-dimensional crystalline structure is paramount for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development and quality control.[1] The primary technique for elucidating this atomic-level architecture is single-crystal X-ray diffraction.

Theoretical Crystal Structure and Coordination

Based on the known coordination chemistry of magnesium and the structure of the aspartate ligand, a theoretical model of the crystal structure can be hypothesized. The magnesium ion (Mg²⁺) is expected to be in an octahedral coordination environment.[5] The ligands coordinating to the magnesium center would likely include the carboxylate oxygen atoms of the aspartate molecules and the oxygen atoms of the water molecules. The aspartate molecules can act as bridging ligands, connecting multiple magnesium centers to form a coordination polymer network. The overall crystal packing will be stabilized by an extensive network of hydrogen bonds involving the amino groups, carboxylate groups, and water molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of meticulous experimental steps, from crystal synthesis to data analysis and structure refinement.

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for the synthesis of this compound involves the reaction of L-aspartic acid with a magnesium salt, such as magnesium oxide or magnesium hydroxide (B78521), in an aqueous solution.[6]

Protocol for Single Crystal Growth:

-

Reaction Mixture Preparation: A stoichiometric amount of L-aspartic acid is dissolved in deionized water, followed by the slow addition of a molar equivalent of magnesium oxide or magnesium hydroxide under constant stirring. The reaction is typically performed at a slightly elevated temperature (e.g., 60-80 °C) to facilitate the dissolution and reaction.

-

Solution Filtration: The resulting solution is hot-filtered to remove any unreacted starting materials or particulate impurities.

-

Slow Evaporation: The clear filtrate is then allowed to cool slowly to room temperature. The beaker is loosely covered to permit the slow evaporation of the solvent over a period of several days to weeks. This slow evaporation method promotes the growth of well-ordered single crystals.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor, washed with a small amount of cold deionized water, and dried.

The core of the structural analysis is the collection of X-ray diffraction data from a selected single crystal.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of ω and φ scans.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and scale the data.

The collected diffraction data is then used to solve and refine the crystal structure.

Software:

-

Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution, refinement, and visualization.

Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.

-

Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Data Presentation

While specific experimental data for this compound is not available, a typical crystallographic study would present the following quantitative data in structured tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₆MgN₂O₁₀ |

| Formula weight | 324.53 |

| Temperature (K) | e.g., 293(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | e.g., 2.0 to 28.0 |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = 28.0° (%) | e.g., >99.0 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°).

| Bond | Length (Å) | Bond | Angle (°) |

|---|---|---|---|

| Mg-O(carboxylate) | To be determined | O-Mg-O | To be determined |

| Mg-O(water) | To be determined | O-Mg-N | To be determined |

| N-C | To be determined | C-C-C | To be determined |

| C-C | To be determined | C-N-H | To be determined |

| C-O | To be determined | O-C-O | To be determined |

Visualization of Experimental Workflow

The process of determining the crystal structure can be visualized as a logical workflow.

Conclusion

While the precise crystal structure of this compound remains to be publicly reported, this guide outlines the rigorous and well-established methodologies required for its determination. The application of single-crystal X-ray diffraction, following the detailed protocols for synthesis, data collection, and structure refinement described herein, would provide the definitive three-dimensional atomic arrangement. Such a study would be of significant value to the pharmaceutical and materials science communities, enabling a deeper understanding of this important compound's properties and behavior at the molecular level. Future research focused on the successful crystallization and structural analysis of this compound is highly encouraged.

References

- 1. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]

- 5. Structures of Hydrated Metal Ions in Solid State and Aqueous Solution [mdpi.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Technical Guide: Solubility Profile of Magnesium Aspartate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium aspartate dihydrate in various solvents. The information is compiled from publicly available data sheets and pharmacopeia. While specific quantitative solubility data is limited in the public domain, this guide furnishes available information and presents a detailed experimental protocol for its determination.

Core Topic: Solubility of this compound

This compound is the magnesium salt of the amino acid L-aspartic acid, complexed with two molecules of water. It is a well-regarded source of magnesium for supplementation due to its purported high bioavailability.[1] The solubility of an active pharmaceutical ingredient is a critical physicochemical property that influences its dissolution rate, bioavailability, and formulation design.

General Solubility Characteristics

Across various pharmacopeias and technical data sheets, this compound is consistently described as being freely soluble in water .[2][3][4][5] The term "freely soluble" in the context of the U.S. Pharmacopeia (USP) implies that 1 part of the solute dissolves in 1 to 10 parts of the solvent. While this provides a qualitative assessment, precise quantitative data is scarce in readily available literature.

Organic magnesium salts, such as magnesium aspartate, are generally recognized to have greater water solubility compared to their inorganic counterparts like magnesium oxide.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative data for the solubility of magnesium aspartate and its dihydrate form in water. No specific quantitative data was found for other organic solvents in the reviewed literature.

| Solvent | Compound | Temperature (°C) | Solubility |

| Water | Magnesium L-aspartate | 23.5 | 21.36 g/L |

| Water | Magnesium L-Aspartate 2-Hydrate | 20 | 10 - 100 g/L |

Note: The solubility of 21.36 g/L for Magnesium L-aspartate does not explicitly state if it is the dihydrate form. The value for the dihydrate is presented as a range.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment

-

This compound (analytical grade)

-

Solvents (e.g., Purified Water, Ethanol, Methanol, Acetone) of appropriate purity

-

Volumetric flasks

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or an Atomic Absorption Spectrometer (AAS) for magnesium ion analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of conical flasks, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been achieved.

-

Equilibration : Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation : After equilibration, remove the flasks from the shaker and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration : Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification :

-

Sample Preparation : Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analytical Method : A validated analytical method is crucial for accurate quantification. Two common approaches are:

-

HPLC Analysis : Quantify the aspartate concentration using an HPLC method. A reversed-phase column with a suitable mobile phase and UV detection can be employed. A calibration curve must be prepared using standard solutions of known this compound concentrations.

-

Atomic Absorption Spectrometry (AAS) : Determine the concentration of magnesium ions in the diluted sample. This method is highly specific for the metal ion. As with HPLC, a calibration curve using magnesium standards is required.

-

-

-

Calculation of Solubility : Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or moles/L.

Logical Relationship Diagram for Solubility Assessment

Caption: Factors influencing the solubility of this compound and its implications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Magnesium Aspartate Dihydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of magnesium aspartate dihydrate (C₈H₁₂MgN₂O₈·2H₂O). The information is compiled to assist in research, development, and quality control applications, with a focus on quantitative data, experimental methodologies, and structural representation.

Chemical Properties

This compound is the magnesium salt of the naturally occurring amino acid, L-aspartic acid. It is formed by the coordination of one magnesium ion (Mg²⁺) with two aspartate molecules, incorporating two molecules of water of hydration.[1] This organic magnesium salt is noted for its high bioavailability compared to inorganic forms like magnesium oxide.[1][2]

The chemical stability of the compound is well-established, making it suitable for pharmaceutical formulations and as a mineral supplement.[3][4]

Table 1: Chemical Identification and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | magnesium;bis((2S)-2-aminobutanedioate);hydron;dihydrate | [5][6] |

| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O (or C₈H₁₆MgN₂O₁₀) | [3][5][6] |

| Molecular Weight | 324.53 g/mol | [3][5][6] |

| CAS Number | 215533-00-9 | [5][6] |

| InChI Key | WLAXHZXYTCHQPJ-PXYKVGKMSA-L | [5][6] |

| Synonyms | Magnesium di[(S)-2-aminohydrogenobutane-1,4-dioate], Magnesium L-aspartate dihydrate |[5][6][7] |

References

- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 2. wbcil.com [wbcil.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]

- 5. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. drugfuture.com [drugfuture.com]

molecular formula and weight of magnesium aspartate dihydrate

An In-Depth Technical Guide on the Molecular Properties of Magnesium Aspartate Dihydrate

This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. For comparative purposes, data for the anhydrous form, magnesium aspartate, is also presented.

Chemical Identity

Magnesium aspartate is the magnesium salt of aspartic acid, an amino acid. The dihydrate form indicates the presence of two water molecules for each molecule of magnesium aspartate.

Molecular Formula

The molecular formula for this compound is C₈H₁₆MgN₂O₁₀.[1][2] This formula indicates that a single molecule is composed of 8 carbon atoms, 16 hydrogen atoms, 1 magnesium atom, 2 nitrogen atoms, and 10 oxygen atoms.

For comparison, the molecular formula for the anhydrous form, magnesium aspartate, is C₈H₁₂MgN₂O₈.[3][4]

Molecular Weight

The molecular weight of this compound is 324.53 g/mol .[1][2][5][6] This value is derived from the sum of the atomic weights of its constituent atoms. The anhydrous form has a molecular weight of 288.49 g/mol .[3][4]

The table below details the calculation of the molecular weight for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 16 | 16.128 |

| Magnesium | Mg | 24.305 | 1 | 24.305 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Oxygen | O | 15.999 | 10 | 159.990 |

| Total | 324.525 |

Note: Atomic weights are based on established values.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] The calculated total molecular weight may have minor variations due to rounding of atomic weights.

Data Summary

For ease of comparison, the quantitative data for both this compound and its anhydrous form are summarized below.

| Property | This compound | Anhydrous Magnesium Aspartate |

| Molecular Formula | C₈H₁₆MgN₂O₁₀ | C₈H₁₂MgN₂O₈ |

| Molecular Weight | 324.53 g/mol | 288.49 g/mol |

Visualization

As this technical guide focuses on the fundamental molecular properties (formula and weight) of a chemical compound, there are no signaling pathways, experimental workflows, or complex logical relationships to be depicted. Therefore, the generation of diagrams using Graphviz is not applicable to the scope of this document.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Magnesium aspartate anhydrous | C8H12MgN2O8 | CID 92912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wbcil.com [wbcil.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. byjus.com [byjus.com]

- 9. #6 - Carbon - C [hobart.k12.in.us]

- 10. ck12.org [ck12.org]

- 11. quora.com [quora.com]

- 12. #1 - Hydrogen - H [hobart.k12.in.us]

- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 15. Atomic Weight of Magnesium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. quora.com [quora.com]

- 17. Atomic Weights and Isotopic Compositions for Magnesium [physics.nist.gov]

- 18. #12 - Magnesium - Mg [hobart.k12.in.us]

- 19. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. #7 - Nitrogen - N [hobart.k12.in.us]

- 22. testbook.com [testbook.com]

- 23. quora.com [quora.com]

- 24. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 25. echemi.com [echemi.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 28. Oxygen - Wikipedia [en.wikipedia.org]

- 29. #8 - Oxygen - O [hobart.k12.in.us]

Spectroscopic Analysis of Magnesium Aspartate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of magnesium aspartate dihydrate (C₈H₁₂MgN₂O₈ · 2H₂O), a compound of interest in pharmaceutical and nutraceutical formulations. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow.

Introduction

This compound is the magnesium salt of L-aspartic acid, containing two molecules of water of hydration.[1] Accurate and thorough characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of this compound.

Data Presentation

The following tables summarize the expected quantitative data from NMR and IR spectroscopy. It is important to note that the precise chemical shifts and vibrational frequencies can be influenced by experimental conditions such as solvent, sample concentration, and the physical state of the sample. The data presented here are based on typical values for the aspartate moiety and hydrated metal complexes. For definitive values, it is recommended to consult spectral databases such as SpectraBase, which is referenced on PubChem for this compound.[2]

¹H NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ) ppm Range | Notes |

| α-CH | 3.5 - 4.0 | The methine proton adjacent to the amino and carboxyl groups. |

| β-CH₂ | 2.5 - 3.0 | The diastereotopic methylene (B1212753) protons. |

| -NH₂ | 7.0 - 8.5 | Amine protons; chemical shift can be broad and is highly dependent on solvent and pH. |

| H₂O | 4.0 - 5.0 | Water of hydration; may appear as a broad singlet. |

¹³C NMR Spectral Data

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm Range | Notes |

| α-Carbonyl (C=O) | 175 - 185 | Carboxylate carbon. |

| β-Carbonyl (C=O) | 175 - 185 | Carboxylate carbon. |

| α-CH | 50 - 60 | The carbon atom bonded to the amino group. |

| β-CH₂ | 35 - 45 | The methylene carbon. |

IR Spectral Data

The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Data from related magnesium-containing compounds and aspartate nanomaterials can provide context for these assignments.[3][4][5]

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3500 - 3200 (broad) | Water of hydration, N-H stretch |

| N-H Stretch | 3400 - 3200 | Amino group |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H |

| C=O Stretch (asymmetric) | 1650 - 1590 | Carboxylate (COO⁻) |

| N-H Bend | 1650 - 1580 | Amino group |

| C=O Stretch (symmetric) | 1450 - 1360 | Carboxylate (COO⁻) |

| C-N Stretch | 1250 - 1020 | Amino group |

| Mg-O Stretch | 650 - 450 | Magnesium-oxygen bond |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound. These protocols are based on standard practices for solid-state analysis of hydrated organometallic compounds.

Solid-State NMR Spectroscopy

Solid-state NMR is often preferred for analyzing hydrated compounds to avoid dissolution and potential changes in the coordination sphere of the magnesium ion.

3.1.1. Sample Preparation

-

Finely grind approximately 20-30 mg of this compound using an agate mortar and pestle to ensure homogeneity.

-

Carefully pack the powdered sample into a 4 mm zirconia rotor.

-

Ensure the rotor is balanced and securely capped.

3.1.2. ¹H Solid-State NMR Parameters

-

Spectrometer: 400 MHz (or higher) solid-state NMR spectrometer.

-

Probe: 4 mm MAS probe.

-

Magic Angle Spinning (MAS) Rate: 10-14 kHz.

-

Pulse Sequence: Single-pulse excitation with high-power proton decoupling.

-

Recycle Delay: 5 seconds (to allow for full relaxation of protons).

-

Acquisition Time: 20-30 ms (B15284909).

-

Number of Scans: 64-128 (for adequate signal-to-noise ratio).

-

Referencing: External referencing using adamantane (B196018) (δ = 1.73 ppm).

3.1.3. ¹³C Solid-State NMR (CP/MAS) Parameters

-

Spectrometer: 400 MHz (or higher) solid-state NMR spectrometer.

-

Probe: 4 mm MAS probe.

-

Magic Angle Spinning (MAS) Rate: 10-14 kHz.

-

Pulse Sequence: Cross-polarization with magic angle spinning (CP/MAS) and high-power proton decoupling.

-

Contact Time: 1-2 ms (optimized for the aspartate carbons).

-

Recycle Delay: 3-5 seconds.

-

Acquisition Time: 30-50 ms.

-

Number of Scans: 2048-4096 (due to the low natural abundance of ¹³C).

-

Referencing: External referencing using adamantane (methylene peak at δ = 38.48 ppm).

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of solid powders with minimal sample preparation.

3.2.1. Sample Preparation

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (approximately 5-10 mg) of the this compound powder directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition Parameters

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans co-added for both the background and the sample spectra.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Data Processing: The final spectrum is presented in absorbance mode.

Visualizations

The following diagrams illustrate the chemical structure and the analytical workflows described in this guide.

Caption: Coordination of this compound.

Caption: Solid-State NMR Experimental Workflow.

Caption: ATR-FTIR Experimental Workflow.

References

In-Depth Technical Guide on the Thermal Decomposition of Magnesium Aspartate Dihydrate

Introduction

Magnesium aspartate is an organic magnesium salt utilized in dietary supplements and pharmaceutical formulations. The dihydrate form incorporates two molecules of water into its crystal structure. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for drug development, formulation, and manufacturing. Thermal decomposition studies are essential to determine appropriate drying conditions, assess stability during heat-sterilization processes, and predict potential degradation products. This guide outlines a plausible thermal decomposition pathway for magnesium aspartate dihydrate, details a hypothetical experimental protocol for its analysis, and presents the expected quantitative data in a structured format.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound, Mg(C₄H₆NO₄)₂·2H₂O, is postulated to occur in four distinct stages. This multi-stage process involves an initial dehydration, followed by the sequential decomposition of the organic aspartate ligand, the formation of an inorganic intermediate, and finally, the generation of the stable metal oxide residue.

Stage I: Dehydration

The initial stage involves the loss of the two molecules of water of hydration. This is a common first step for hydrated salts and typically occurs at relatively low temperatures.

Mg(C₄H₆NO₄)₂·2H₂O(s) → Mg(C₄H₆NO₄)₂(s) + 2H₂O(g)

Stage II: Initial Decomposition of the Aspartate Ligand

Following dehydration, the anhydrous magnesium aspartate begins to decompose. Drawing an analogy from the thermal decomposition of aspartic acid, which is known to release water in a stepwise manner upon heating[1], this stage is proposed to involve the intramolecular condensation of the aspartate ligands, releasing water as a primary volatile product.

Mg(C₄H₆NO₄)₂(s) → Mg(C₈H₈N₂O₆)(s) + 2H₂O(g) (hypothetical intermediate)

Stage III: Major Decomposition and Carbonate Formation

This stage involves the breakdown of the complex organic intermediate. The carbon backbone is expected to fragment, leading to the evolution of carbon dioxide, and potentially other gaseous products such as carbon monoxide and nitrogen oxides. It is hypothesized that an intermediate of magnesium carbonate is formed during this process, a common occurrence in the thermal decomposition of magnesium salts of organic acids.

Mg(C₈H₈N₂O₆)(s) → MgCO₃(s) + Gaseous Products (e.g., CO₂, CO, H₂O, NOx)

Stage IV: Final Decomposition to Magnesium Oxide

The final stage of decomposition is the breakdown of the magnesium carbonate intermediate to the final, thermally stable residue, magnesium oxide. This is a well-characterized decomposition reaction that occurs at elevated temperatures.

MgCO₃(s) → MgO(s) + CO₂(g)

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound based on the proposed pathway.

| Stage | Temperature Range (°C) | Process | Proposed Evolved Gaseous Products | Theoretical Mass Loss (%) |

| I | 50 - 150 | Dehydration | H₂O | 10.97% |

| II | 200 - 280 | Initial Ligand Decomposition | H₂O | 10.97% |

| III | 280 - 500 | Major Ligand Decomposition & Carbonate Formation | CO₂, H₂O, CO, NOx | 42.63% |

| IV | 500 - 650 | Final Decomposition to Oxide | CO₂ | 13.40% |

| Total | 50 - 650 | Overall Decomposition | H₂O, CO₂, CO, NOx | 77.97% |

| Residue | > 650 | Final Product | - | 22.03% (as MgO) |

Experimental Protocols

A detailed investigation of the thermal decomposition of this compound would employ Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA), for instance, by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Instrumentation

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Coupled Evolved Gas Analysis System (e.g., Quadrupole Mass Spectrometer or FTIR spectrometer).

-

Inert purge gas (e.g., Nitrogen or Argon) and an oxidative purge gas (e.g., synthetic air) supply with mass flow controllers.

Sample Preparation

-

Ensure the this compound sample is of high purity and has a uniform, small particle size to minimize heat and mass transfer limitations.

-

Accurately weigh approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.

TGA Method

-

Place the sample pan into the TGA furnace.

-

Tare the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

Evolved Gas Analysis (EGA) Method

-

The heated transfer line connecting the TGA furnace to the MS or FTIR spectrometer should be maintained at a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250°C).

-

For MS: Continuously monitor the ion currents for mass-to-charge ratios (m/z) corresponding to the expected evolved gases (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO and N₂, and 30 for NO).

-

For FTIR: Continuously collect infrared spectra of the evolved gas stream. Identify the gases based on their characteristic absorption bands (e.g., ~3650 cm⁻¹ and ~1595 cm⁻¹ for H₂O, ~2350 cm⁻¹ for CO₂, ~2140 cm⁻¹ for CO).

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

Visualizations

Proposed Thermal Decomposition Pathway Diagram

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for TGA-EGA analysis of this compound.

References

Technical Guide: Magnesium Aspartate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium aspartate dihydrate, a bioavailable form of magnesium. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance.

Chemical Identification and Properties

This compound is the magnesium salt of L-aspartic acid, complexed with two molecules of water.[1] It is utilized as a mineral supplement to address magnesium deficiency due to its high bioavailability compared to inorganic magnesium salts like magnesium oxide.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 215533-00-9[3][4][5] |

| Molecular Formula | C₈H₁₂MgN₂O₈ · 2H₂O[3][4] |

| Molecular Weight | 324.53 g/mol [3][4][6][7] |

| IUPAC Name | magnesium;(2S)-2-aminobutanedioate;dihydrate[7] |

| InChI Key | WLAXHZXYTCHQPJ-PXYKVGKMSA-L[3][7] |

| FDA UNII | Y4F5ODM66L[5][7] |

| Synonyms | Magnesium L-aspartate dihydrate, L-Aspartic acid magnesium salt dihydrate[7][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White or almost white crystalline powder or colorless crystals.[9] |

| Solubility | Freely soluble in water.[9] |

| pH (of solution S) | 6.0 to 8.0[9][10] |

| Specific Optical Rotation | +20.5° to +23.0° (calculated with reference to the anhydrous substance).[9][10] |

| Water Content | 10.0% to 14.0%[9][10] |

| Storage Temperature | 2-8°C[3] or 10-25°C, protected from light and moisture.[4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of magnesium aspartate have been reported, generally involving the reaction of L-aspartic acid with a magnesium source.

Method 1: Reaction with Magnesium Oxide in Aqueous Solution

This method involves the direct reaction of L-aspartic acid with magnesium oxide in water.

-

Materials: L-Aspartic Acid, Magnesium Oxide (or Magnesium Hydroxide), Purified Water.

-

Procedure:

-

In a suitable reaction vessel, add a defined volume of purified water.

-

While stirring, add magnesium oxide or magnesium hydroxide (B78521) powder.

-

Slowly add L-aspartic acid powder to the suspension. The molar ratio of L-aspartic acid to the magnesium source should be approximately 2:1.[11]

-

The mixture is refluxed for a specified period (e.g., 2 hours).[12]

-

The pH of the solution is adjusted to a range of 5.5 to 7.5, if necessary, using either magnesium oxide or L-aspartic acid.[12]

-

A significant portion of the water (over 50%) is removed from the reaction solution by evaporation.[12]

-

The concentrated solution is then treated with a non-aqueous solvent that is miscible with water (e.g., ethanol) to precipitate the magnesium aspartate.[12]

-

The resulting solid is isolated by centrifugation or filtration and dried under reduced pressure at a controlled temperature (e.g., 50°C) to yield the final product.[12]

-

Method 2: Solid-Phase Synthesis at Room Temperature

This method offers a more energy-efficient process.[11]

-

Materials: L-Aspartic Acid powder, Magnesium Oxide or Magnesium Hydroxide powder, Distilled Water.

-

Procedure:

-

Thoroughly mix L-aspartic acid powder and magnesium oxide or magnesium hydroxide powder in a 2:1 molar ratio.[11]

-

Perform wet granulation by adding a small amount of distilled water (10-20% of the total weight of the mixed powders).[11]

-

Allow the granulation reaction to proceed at room temperature.[11]

-

Dry the granulated material directly to obtain magnesium aspartate.[11]

-

Analytical Methods for Quality Control

The quality of this compound is assessed using various analytical techniques, as outlined in pharmacopeial monographs.

Identification by Thin-Layer Chromatography (TLC) for Ninhydrin-Positive Substances

This test confirms the presence of aspartic acid and controls related impurities.[9][10]

-

Stationary Phase: TLC silica (B1680970) gel plate.[10]

-

Mobile Phase: A mixture of glacial acetic acid, water, and butanol (e.g., 20:20:60 v/v/v).[9]

-

Sample Preparation:

-

Test Solution (a): Dissolve 0.10 g of the substance in water and dilute to 10 ml.[9][10]

-

Test Solution (b): Dilute 1 ml of test solution (a) to 50 ml with water.[9][10]

-

Reference Solution (a): Dissolve 10 mg of this compound CRS in water and dilute to 50 ml.[9]

-

Reference Solution (b): Dilute 5 ml of test solution (b) to 20 ml with water.[9][10]

-

Reference Solution (c): Dissolve 10 mg of this compound CRS and 10 mg of glutamic acid CRS in water and dilute to 25 ml.[9][10]

-

-

Procedure:

-

Interpretation: The principal spot in the chromatogram of test solution (b) should be similar in position, color, and size to the principal spot in the chromatogram of reference solution (a). Any secondary spot in the chromatogram of test solution (a) should not be more intense than the spot in the chromatogram of reference solution (b). The test is validated if the chromatogram of reference solution (c) shows two clearly separated spots.[9]

Assay by Complexometric Titration

This method determines the magnesium content.

-

Procedure:

-

Calculation: 1 ml of 0.1 M sodium edetate is equivalent to 28.85 mg of C₈H₁₂MgN₂O₈.[9]

Determination of Enantiomeric Purity

The enantiomeric purity is critical and can be assessed by chiral separation techniques.[13]

-

Method: Chiral capillary zone electrophoresis with (2-hydroxypropyl)-β-cyclodextrin coupled to laser-induced fluorescence detection or HPLC with chiral derivatization using o-phthaldialdehyde and N-acetyl-L-cysteine.[13][14]

-

Observation: The concentration of the D-aspartic acid enantiomer has been found to range from 0.03% to 0.12%.[13][14]

Biological Role and Significance

Magnesium is an essential mineral involved in over 300 enzymatic reactions in the body.[2] Magnesium aspartate serves as a highly bioavailable source of magnesium.[2]

Key Biological Functions:

-

Energy Metabolism: Magnesium is a critical cofactor for enzymes involved in the synthesis of ATP, the primary energy currency of the cell.[15] The L-aspartate component can also participate in the Krebs cycle, further supporting cellular energy production.[15]

-

Muscle and Nerve Function: Magnesium acts as a natural calcium channel blocker, helping to regulate muscle contraction and relaxation, and is involved in nerve signal transmission.[2][16]

-

Blood Sugar Regulation: It plays a role in glucose metabolism and insulin (B600854) sensitivity by assisting in the transport of glucose into cells.[15][16]

-

Cardiovascular Health: Magnesium contributes to the regulation of blood pressure by promoting vasodilation.[16]

-

Protein, Bone, and DNA Synthesis: It is an essential cofactor in these fundamental biological processes.[16]

Logical Workflow for Synthesis and Quality Control

Caption: Production workflow for this compound.

Signaling and Metabolic Involvement

The primary role of magnesium aspartate is to deliver magnesium ions and aspartate for various cellular processes. A direct signaling pathway is less relevant than its role as a cofactor and metabolite.

Caption: Cellular roles of magnesium and aspartate.

References

- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 2. wellbeingnutrition.com [wellbeingnutrition.com]

- 3. This compound EP Reference Standard CAS 215533-00-9 Sigma Aldrich [sigmaaldrich.com]

- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Magnesium L-aspartate dihydrate 95% | CAS 2068-80-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]

- 10. This compound BP Grade Manufacturers [anmol.org]

- 11. CN104262187A - Method for solid-phase synthesis of magnesium aspartate at room temperature - Google Patents [patents.google.com]

- 12. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]

- 13. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate. | Sigma-Aldrich [merckmillipore.com]

- 15. nbinno.com [nbinno.com]

- 16. ultranature.com.au [ultranature.com.au]

An In-depth Technical Guide to the Hydration State of Magnesium Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydration states of magnesium aspartate, a critical parameter influencing its physicochemical properties, stability, and bioavailability. This document delves into the characterization, interconversion, and analytical methodologies used to study anhydrous magnesium aspartate and its common hydrated forms: the dihydrate and tetrahydrate.

Introduction to Magnesium Aspartate and its Hydrates

Magnesium aspartate is the magnesium salt of aspartic acid, a non-essential amino acid. It is widely used as a mineral supplement to deliver magnesium to the body, leveraging the high bioavailability of organic magnesium salts.[1][2][3] The presence of water molecules within the crystal lattice, known as water of hydration, significantly impacts the compound's properties. Magnesium aspartate is known to exist in anhydrous and various hydrated forms, most notably as a dihydrate (containing two water molecules per formula unit) and a tetrahydrate (containing four water molecules).[4][5][6] The specific hydration state can affect solubility, stability, and dissolution rates, which are critical parameters in drug development and formulation.[7]

Physicochemical Properties of Magnesium Aspartate Hydrates

The hydration state of magnesium aspartate dictates its fundamental physicochemical properties. The dihydrate is the most commonly referenced and well-characterized form. Information on the anhydrous and tetrahydrate forms is less prevalent in publicly available literature but can be inferred from experimental studies and patents.

Table 1: Physicochemical Properties of Magnesium Aspartate Hydration States

| Property | Magnesium Aspartate Dihydrate | Magnesium Aspartate Tetrahydrate | Anhydrous Magnesium Aspartate |

| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O[8] | C₈H₁₂MgN₂O₈·4H₂O[9] | C₈H₁₂MgN₂O₈ |

| Molecular Weight | 324.5 g/mol [8] | 360.5 g/mol | 288.5 g/mol [1] |

| Appearance | White or almost white crystalline powder or colorless crystals.[8][10] | Data not readily available, likely a crystalline solid. | Data not readily available, likely a powder. |

| Solubility in Water | Freely soluble.[8][10][11] | Data not readily available, expected to be soluble. | Data not readily available. |

| Water Content (%) | 10.0% - 14.0% (European Pharmacopoeia 7.0).[10] Another source specifies 33.0% - 35.0%.[8] | Theoretical: ~20.0% | Theoretical: 0% |

| pH (of solution) | 6.0 - 8.0 (for a 2.5 g in 100 mL solution).[8][10] | Data not readily available. | Data not readily available. |

| Specific Optical Rotation | +20.5° to +23.0° (calculated with reference to the anhydrous substance).[8][10] | Data not readily available. | Data not readily available. |

Characterization of Hydration States

Several analytical techniques are employed to identify and quantify the hydration state of magnesium aspartate. These methods provide critical data on water content, thermal stability, and crystalline structure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary method for determining the water content and the temperature ranges at which dehydration occurs. For magnesium aspartate hydrates, TGA reveals a distinct mass loss corresponding to the evolution of water molecules. The dehydration of magnesium hydrogen aspartate has been observed to occur in a single stage.[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the temperatures of phase transitions, such as melting, crystallization, and dehydration. For hydrated salts like magnesium aspartate, DSC shows endothermic peaks corresponding to the energy required to remove the water of crystallization.[9][12][13]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline structure of a solid. Each hydration state of magnesium aspartate will have a unique crystal lattice and, therefore, a distinct XRPD pattern. This method can be used to differentiate between the anhydrous, dihydrate, and tetrahydrate forms and to detect the presence of different phases in a mixture.[14][15]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is the reference method for water determination in many pharmacopoeias.[16] For magnesium aspartate, this technique provides a precise quantification of the water of hydration.[8][17][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of magnesium aspartate's hydration state.

Sample Preparation for Analysis

For all analyses, it is critical to handle the sample appropriately to avoid changes in its hydration state. Samples should be stored in controlled environments, and for techniques like Karl Fischer titration, moisture-protected handling is essential.[10]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Size: Accurately weigh 5-10 mg of the magnesium aspartate sample into a suitable pan (e.g., aluminum or platinum).

-

Heating Rate: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).[9][19]

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[20]

-

Analysis: Determine the percentage of mass loss from the TGA curve in the temperature range corresponding to dehydration.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Size: Accurately weigh 2-5 mg of the magnesium aspartate sample into an aluminum pan and hermetically seal it.

-

Heating Rate: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).[9][21]

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Analysis: Identify the endothermic peaks on the DSC thermogram, noting the onset and peak temperatures, which correspond to dehydration and other thermal events.[12][13]

X-Ray Powder Diffraction (XRPD) Protocol

-

Instrument: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).

-

Sample Preparation: Gently grind the magnesium aspartate sample to a fine powder and mount it on a sample holder.

-

Scan Range: Scan the sample over a defined 2θ range (e.g., 5° to 50°).

-

Analysis: Compare the resulting diffraction pattern with reference patterns from databases or from previously characterized pure samples of the anhydrous, dihydrate, and tetrahydrate forms to identify the crystalline phase(s) present.[14][15]

Karl Fischer Titration Protocol (Volumetric)

-

Instrument: A calibrated Karl Fischer titrator.

-

Reagent: Use a suitable Karl Fischer reagent with a known titer.

-

Solvent: A suitable solvent, such as anhydrous methanol (B129727) or formamide (B127407), is used to dissolve the sample. For magnesium aspartate, dissolving in formamide at 50°C may be necessary.[8][10][18]

-

Procedure: a. Titrate the solvent to a stable endpoint to remove any residual water. b. Accurately weigh and add the magnesium aspartate sample to the titration vessel. c. Titrate the sample with the Karl Fischer reagent to the endpoint. d. Perform a blank determination.[10]

-

Calculation: Calculate the water content based on the volume of titrant consumed and the titer of the reagent.[16][17]

Visualization of Workflows and Pathways

Experimental Workflow for Hydration State Determination

Caption: Workflow for determining the hydration state of magnesium aspartate.

Signaling Pathway Involving Magnesium

Magnesium ions play a crucial role as cofactors in numerous enzymatic reactions and are involved in various signaling pathways, including those related to cellular energy metabolism and ion channel function.

Caption: Role of magnesium as a cofactor and modulator in cellular signaling.

Stability and Interconversion of Hydrates

The different hydrated forms of magnesium aspartate can interconvert depending on environmental conditions such as temperature and relative humidity. The dihydrate is generally stable under ambient conditions.[22] Heating the hydrated forms will lead to dehydration, ultimately forming the anhydrous salt.[9] Conversely, exposing the anhydrous or lower hydrate (B1144303) forms to moisture can lead to the formation of higher hydrates. A patent describes methods for preparing the anhydrous, dihydrate, and tetrahydrate forms, suggesting that specific crystallization conditions can favor the formation of a particular hydrate.[4]

Conclusion

A thorough understanding of the hydration state of magnesium aspartate is paramount for researchers, scientists, and drug development professionals. The choice of analytical techniques, including TGA, DSC, XRPD, and Karl Fischer titration, allows for the precise characterization of the different hydrated and anhydrous forms. The data presented in this guide, along with the detailed experimental protocols, provides a foundational resource for the quality control, formulation development, and stability assessment of magnesium aspartate-containing products. Further research into the specific properties and stability profiles of the anhydrous and tetrahydrate forms will provide a more complete picture of this important pharmaceutical ingredient.

References

- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 2. aor.ca [aor.ca]

- 3. pharmtotable.life [pharmtotable.life]

- 4. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. magnesium aspartate tetrahydrate, 7018-07-7 [thegoodscentscompany.com]

- 7. wbcil.com [wbcil.com]

- 8. drugfuture.com [drugfuture.com]

- 9. akjournals.com [akjournals.com]

- 10. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]

- 11. Magnesium L-aspartate | 2068-80-6 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. frontiersin.org [frontiersin.org]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. metrohm.com [metrohm.com]

- 18. labicom.cz [labicom.cz]

- 19. Thermal analysis of magnesium reactions with nitrogen/oxygen gas mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Magnesium Aspartate Dihydrate in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is a critical divalent cation in the central nervous system, playing a fundamental role in a vast array of neuronal functions, including enzymatic reactions, ion channel regulation, and cellular signaling.[1][2] Magnesium aspartate dihydrate serves as a bioavailable source of magnesium ions, making it a compound of interest for in vitro studies of neuronal health, development, and disease. These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture, including its effects on cell viability, differentiation, neurite outgrowth, and electrophysiology. Detailed protocols and quantitative data are presented to guide researchers in their experimental design.

Magnesium's role in the nervous system is multifaceted. It is essential for maintaining the stability of DNA and RNA, and it acts as a cofactor in over 600 enzymatic reactions crucial for cellular metabolism and protein synthesis.[1][2] In neurons, magnesium is a key regulator of ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor, where it acts as a voltage-dependent channel blocker.[2][3] This function is critical in preventing excessive neuronal excitation and subsequent excitotoxicity, a process implicated in various neurological disorders.

Data Presentation

Table 1: Effects of Magnesium Concentration on Neuronal Cell Viability

| Cell Type | Magnesium Salt | Concentration Range | Incubation Time | Effect on Viability | Reference |

| Murine Cortical Neurons | Not Specified | 0.3 mM - 3 mM | 26 hours | 3 mM reduced hemoglobin-induced neuronal death by ~50%. 0.3 mM doubled neuronal death. | [4] |

| Neonatal Rat Occipital Neocortex Explants | Not Specified | 10 mM - 15 mM | Chronic | 10 mM caused ~30% cell loss; 12.5 mM caused ~47% cell loss; 15 mM caused ~60% cell loss. | |

| Rodent Hippocampal Neurons | MgSO₄, MgCl₂ | 1 mM - 10 mM (added) | 3 days | 5 mM and 10 mM induced significant neuronal death. A trend of neuronal loss was observed at 1 mM. | [5] |

| Fetal Neural Cells | Not Specified | 3.3 mM | 24 hours | Increased overall cell viability by ~50%. | [6] |

| Adult Mouse Neural Progenitor Cells | MgCl₂, MgSO₄ | 0.6 mM - 1.0 mM | 6 days | No significant increase in LDH activity, indicating no cytotoxicity at these concentrations. | [7] |

| Rat Oligodendrocyte Precursor Cells | MgSO₄ | 5 mM | 7 days | Did not affect cell viability. | [8] |

Table 2: Effects of Magnesium on Neuronal Differentiation and Neurite Outgrowth

| Cell Type | Magnesium Salt | Concentration | Outcome | Effect | Reference |

| Adult Mouse Neural Progenitor Cells | MgCl₂, MgSO₄ | 1.0 mM | Neuronal vs. Glial Differentiation | Increased percentage of Tuj1-positive neurons and decreased percentage of GFAP-positive glia. | [7] |

| Neonatal Murine Brain-Derived NSCs | Not Specified | 2.5 mM - 10 mM | Neurite Outgrowth | Increased some parameters of neurite outgrowth on uncoated plastic. | [9] |

| Neural Stem Cells | Not Specified | Not Specified | Differentiation | In vitro, induced glial differentiation. In vivo transplantation of Mg²⁺-treated NSCs generated more neurons. | [10] |

Key Signaling Pathways Modulated by Magnesium in Neurons

Magnesium ions are integral to several key signaling pathways that govern neuronal function, survival, and plasticity.

NMDA Receptor Signaling

Extracellular magnesium famously blocks the NMDA receptor channel at resting membrane potential.[2][3] Depolarization of the neuronal membrane removes this block, allowing for the influx of calcium and the activation of downstream signaling cascades. This mechanism is crucial for synaptic plasticity, learning, and memory. However, excessive NMDA receptor activation can lead to excitotoxicity and neuronal death. Aspartate, the anionic component of magnesium aspartate, can also act as an agonist at the NMDA receptor, a factor to consider in experimental design.[6][11]

Figure 1: Simplified NMDA Receptor Signaling Pathway.

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Intracellular magnesium has been shown to enhance mTOR signaling activities, which is essential for processes like dendritic growth and maintenance.[1][2]

Figure 2: Overview of the mTOR Signaling Pathway in Neurons.

ERK/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal differentiation and survival. Studies have shown that elevated magnesium can promote the differentiation of neural progenitor cells into neurons while suppressing glial differentiation through the activation of the ERK/CREB pathway.[7]

Figure 3: The ERK/CREB Signaling Pathway in Neuronal Differentiation.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is freely soluble in water.[12]

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water or appropriate cell culture medium

-

Sterile conical tubes

-

0.22 µm sterile filter

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile weighing boat.

-

Dissolve the powder in sterile water or cell culture medium to create a concentrated stock solution (e.g., 100 mM).

-

Gently vortex until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile conical tube.

-

Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 1: Assessment of Neuronal Viability

This protocol outlines a general procedure to assess the effect of this compound on the viability of cultured neurons.

Figure 4: Experimental Workflow for Neuronal Viability Assessment.

-

Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density.

-

Adherence: Allow cells to adhere and stabilize for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a vehicle-only control.

-

Incubation: Carefully replace the existing medium with the treatment media and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

MTT Assay: Assess metabolic activity.

-

LDH Assay: Measure lactate (B86563) dehydrogenase release as an indicator of cytotoxicity.[7]

-

Live/Dead Staining: Use calcein-AM (live cells, green) and ethidium (B1194527) homodimer-1 (dead cells, red) for direct visualization and quantification.

-

-

Data Analysis: Quantify the results using a plate reader or fluorescence microscope and normalize to the control group.

Protocol 2: Neurite Outgrowth Assay

This protocol provides a method to evaluate the effect of this compound on neurite extension.

-

Cell Plating: Plate neurons at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips or plates) to allow for clear visualization of individual neurites.[9]

-

Treatment: After cell adherence, replace the medium with fresh medium containing different concentrations of this compound.

-

Incubation: Culture the cells for a period sufficient for neurite extension (typically 2-5 days).

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1-0.25% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with a primary antibody against a neuronal marker that highlights neurites (e.g., anti-β-III-tubulin or anti-MAP2).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.

-

Protocol 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is for assessing the effects of this compound on the electrophysiological properties of individual neurons.

-

Cell Preparation: Culture neurons on glass coverslips suitable for electrophysiology.

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid - aCSF).

-

-

Patch Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution.

-

Recording:

-

Establish a giga-ohm seal and obtain a whole-cell configuration on a target neuron.

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).

-

Perfuse the chamber with aCSF containing the desired concentration of this compound.

-

Record the changes in electrophysiological properties.

-

Wash out the this compound with control aCSF to assess reversibility.

-

-

Data Analysis: Analyze recorded traces to quantify changes in resting membrane potential, action potential threshold, firing frequency, and synaptic currents.

Discussion and Considerations

-

Aspartate as a Neurotransmitter: L-aspartate is an excitatory neurotransmitter that can activate NMDA receptors.[6][11] At high concentrations, aspartate can be neurotoxic.[11] Therefore, it is crucial to include appropriate controls, such as an equimolar concentration of a different magnesium salt (e.g., MgCl₂ or MgSO₄), to distinguish the effects of the magnesium ion from those of the aspartate counter-ion.[7]

-

Concentration-Dependent Effects: The effects of magnesium are highly concentration-dependent. While physiological to moderately elevated concentrations can be neuroprotective and promote neuronal differentiation, high concentrations can lead to neuronal death.[4][5][7] It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell type and experimental question.

-

Cell Type Specificity: The response to magnesium can vary significantly between different neuronal cell types and developmental stages. For example, magnesium may promote neuronal differentiation of neural progenitor cells but could be detrimental to mature neurons at high concentrations.[5][7][10]

-

Solubility and Bioavailability: Magnesium aspartate is reported to have good water solubility and bioavailability.[12][13] This should be considered when comparing its effects to other magnesium salts with potentially different dissociation and uptake characteristics.

Conclusion

This compound is a valuable tool for studying the diverse roles of magnesium in neuronal cell culture. By carefully considering the experimental design, including appropriate controls and a range of concentrations, researchers can effectively investigate the impact of magnesium on neuronal viability, differentiation, neurite outgrowth, and electrophysiological activity. The protocols and data presented in these application notes provide a solid foundation for advancing our understanding of magnesium's importance in neuronal function and its potential therapeutic applications in neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. The effect of magnesium on oxidative neuronal injury in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate and aspartate activated channels and inhibitory synaptic currents in large cerebellar neurons grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnesium sulfate protects oligodendrocyte lineage cells in a rat cell-culture model of hypoxic-ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. mTOR - Wikipedia [en.wikipedia.org]

- 11. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]

- 13. wbcil.com [wbcil.com]

Application Notes and Protocols for Assessing the In Vivo Bioavailability of Magnesium Aspartate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vivo bioavailability of magnesium aspartate. The following sections detail the experimental design, animal handling, sample collection, and analytical methods required to generate robust and reliable pharmacokinetic data.

Introduction

Magnesium is an essential mineral involved in numerous physiological processes. Magnesium aspartate is an organic salt of magnesium commonly used in dietary supplements due to its purported high bioavailability.[1][2] Quantifying the extent and rate of magnesium absorption from magnesium aspartate is crucial for substantiating these claims and for the development of effective magnesium supplementation strategies. This protocol outlines an in vivo study in a rodent model to assess the bioavailability of magnesium aspartate.

Experimental Design and Methods

A pharmacokinetic study in rats is a common preclinical model to evaluate the bioavailability of orally administered compounds.[3][4] This involves the administration of a defined dose of magnesium aspartate and subsequent collection of biological samples at various time points to measure magnesium concentrations.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male or female (use of a single sex is recommended to minimize variability)

-